molecular formula C15H13NO7S B5632148 5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B5632148
M. Wt: 351.3 g/mol
InChI Key: ZEHAKLTWZCTNKN-UHFFFAOYSA-N
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Description

5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid (CAS: 326882-45-5) is a benzoic acid derivative with a sulfamoyl group linked to a 3-carboxyphenyl substituent and a methoxy group at the 2-position. Its molecular formula is C₁₅H₁₃NO₇S (molecular weight: 375.34 g/mol) .

Properties

IUPAC Name

5-[(3-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-23-13-6-5-11(8-12(13)15(19)20)24(21,22)16-10-4-2-3-9(7-10)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHAKLTWZCTNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves the reaction of 3-carboxybenzenesulfonamide with 2-methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table compares the target compound with structurally related sulfamoyl benzoic acid derivatives:

Compound Name Molecular Formula Substituents Key Features Biological/Physicochemical Notes
5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid C₁₅H₁₃NO₇S 3-Carboxyphenyl (sulfamoyl), 2-methoxy (benzoic acid) Dual carboxylic acid groups; high polarity Potential for enzyme inhibition via H-bonding
5-{N-[3-(3,4-Dichlorobenzylthio)thiophene-2-carbonyl]sulfamoyl}-2-methoxybenzoic acid C₂₀H₁₅Cl₂NO₆S₃ Thiophene-carbonyl, 3,4-dichlorobenzylthio, 2-methoxy (benzoic acid) Lipophilic Cl substituents; thiophene backbone Likely enhanced membrane permeability
5-(N-(4-Carboxyphenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid C₁₆H₁₂N₂O₁₀S 4-Carboxyphenyl (sulfamoyl), nitrooxy-acetoxy ester (benzoic acid) Nitrate ester group for NO release Vasodilatory potential
5-(N-(4-Chlorophenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid C₁₅H₁₁ClN₂O₉S 4-Chlorophenyl (sulfamoyl), nitrooxy-acetoxy ester (benzoic acid) Chlorine substituent; moderate lipophilicity Improved metabolic stability vs. non-halogenated analogs
5-[(2-Hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid C₁₁H₁₅NO₆S 2-Hydroxyethyl (sulfamoyl), 2-methoxy (benzoic acid) Hydrophilic hydroxyethyl group Higher aqueous solubility (predicted pKa = 3.65)

Physicochemical Properties

  • Solubility : The target compound’s two carboxylic acids likely result in lower lipophilicity (LogP ~1.5 predicted) compared to chlorinated derivatives (e.g., , LogP ~2.8).
  • Acidity: The pKa of the target’s carboxylic acids is estimated at ~3–4, similar to 2-(3-carbamoylphenoxy)acetic acid (pKa ~3.5–4.5) , but higher than nitrooxy-acetoxy analogs (pKa ~1–2 due to ester groups) .

Biological Activity

5-[(3-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This compound's unique structure may confer specific interactions with biological targets, making it a subject of interest for medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H15N1O5S
  • Molecular Weight : 319.35 g/mol
  • IUPAC Name : this compound

This compound features a sulfamoyl group attached to a carboxyphenyl moiety, which is further connected to a methoxybenzoic acid structure. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which play a pivotal role in tumor progression and metastasis. Inhibition of CA IX, an isozyme overexpressed in various cancers, has been associated with reduced tumor acidity and improved therapeutic outcomes .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to selectively inhibit CA IX with high affinity, which is crucial for the survival of cancer cells in acidic microenvironments. For instance, studies have reported an intrinsic dissociation constant (Kd) as low as 0.08 pM for the compound against CA IX, indicating its potential as a targeted cancer therapy .

Antimicrobial Properties

In addition to its anticancer effects, this compound also demonstrates antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The sulfonamide group is known for its broad-spectrum antibacterial properties, which may contribute to the overall efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetObservations
AnticancerInhibition of CA IXHigh affinity (Kd = 0.08 pM)
AntimicrobialBacterial inhibitionEffective against multiple strains

Case Study: Inhibition of Carbonic Anhydrase

A study focusing on the design and synthesis of sulfonamide derivatives highlighted the effectiveness of this compound in inhibiting CA IX. The research utilized X-ray crystallography to elucidate binding interactions, confirming the compound's selective affinity for CA IX over other isozymes . This selectivity is crucial for minimizing side effects in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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